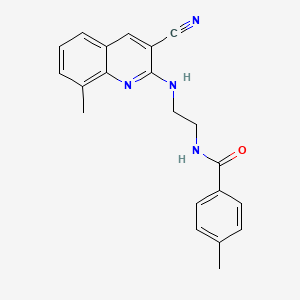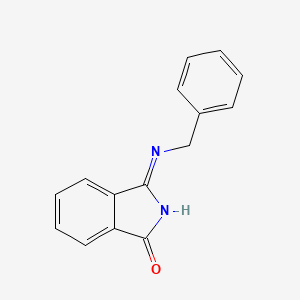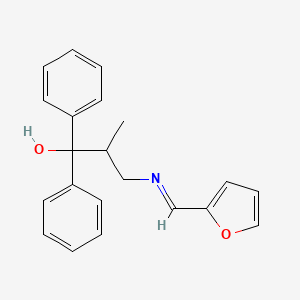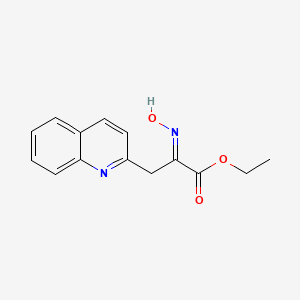
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate is a synthetic organic compound that features a quinoline moiety, which is a fused ring structure containing a benzene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxyimino and ester functionalities. One common method involves the condensation of quinoline-2-carbaldehyde with ethyl nitrite under basic conditions to form the hydroxyimino group, followed by esterification with ethyl bromoacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxyimino group can form reactive intermediates that interact with cellular proteins, inhibiting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure without the hydroxyimino and ester functionalities.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Primaquine: Another antimalarial drug with a quinoline core.
Uniqueness
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate is unique due to the presence of both the hydroxyimino and ester groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
13311-42-7 |
|---|---|
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
ethyl (2E)-2-hydroxyimino-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(17)13(16-18)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8,18H,2,9H2,1H3/b16-13+ |
Clé InChI |
CTVQLBFIRMEBNQ-DTQAZKPQSA-N |
SMILES isomérique |
CCOC(=O)/C(=N/O)/CC1=NC2=CC=CC=C2C=C1 |
SMILES canonique |
CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


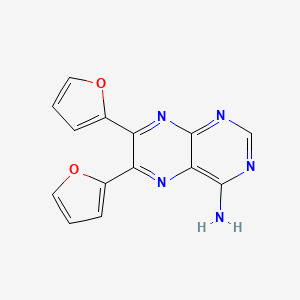
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)

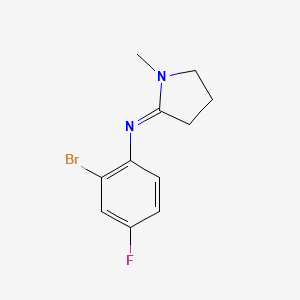
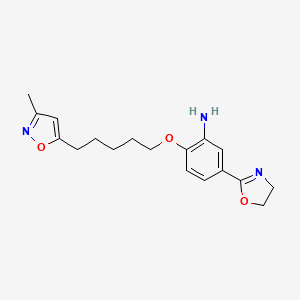

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
